2-chloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone

Description

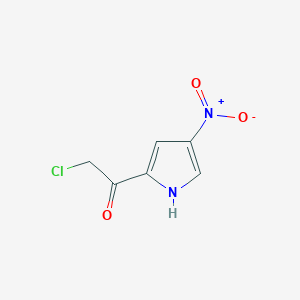

Molecular Formula: C₆H₅ClN₂O₃ Structural Features: This compound comprises a pyrrole ring substituted with a nitro group (-NO₂) at the 4-position and a chloroacetyl (-COCH₂Cl) group at the 2-position. The nitro group confers strong electron-withdrawing effects, influencing reactivity and stability . Key Properties:

- SMILES: C1=C(NC=C1N+[O-])C(=O)CCl

- InChIKey: KPBVFKXOWOKNRB-UHFFFAOYSA-N

- Predicted Collision Cross Section (CCS): 133.2 Ų for [M+H]+ adduct .

Properties

IUPAC Name |

2-chloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c7-2-6(10)5-1-4(3-8-5)9(11)12/h1,3,8H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBVFKXOWOKNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1[N+](=O)[O-])C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406673 | |

| Record name | 2-chloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53391-46-1 | |

| Record name | 2-chloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route

| Step | Reactants | Reagents/Conditions | Description | Yield (if reported) |

|---|---|---|---|---|

| 1 | 4-nitro-1H-pyrrole | Chloroacetyl chloride | Reaction typically carried out under controlled temperature, often in an inert solvent such as dichloromethane or dichloroethane, with a base to neutralize HCl formed (e.g., triethylamine or pyridine) | Not explicitly reported |

| 2 | Work-up | Aqueous quench, extraction, purification by recrystallization or chromatography | Isolation of pure 2-chloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone | - |

This method is a classical electrophilic acylation where the chloroacetyl chloride acts as the acylating agent, introducing the 2-chloroacetyl moiety onto the pyrrole ring at the 2-position adjacent to the nitrogen atom. The nitro group at the 4-position is introduced prior to this step, typically by nitration of pyrrole derivatives, although direct nitration of pyrrole is challenging and often requires controlled conditions.

Reaction Conditions and Optimization

Temperature Control: The reaction is generally performed at low to moderate temperatures (0–5 °C to room temperature) to minimize side reactions and decomposition of sensitive pyrrole derivatives.

Solvent Choice: Aprotic solvents such as dichloromethane or dichloroethane are preferred to dissolve both reactants and to maintain reaction homogeneity.

Base Use: A tertiary amine base (e.g., triethylamine) is added to scavenge the HCl generated during acylation, preventing protonation of the pyrrole nitrogen and side reactions.

Reaction Time: Typically ranges from 1 to several hours depending on scale and temperature.

Alternative Synthetic Approaches

While the direct acylation of 4-nitro-1H-pyrrole with chloroacetyl chloride is the most straightforward method, alternative approaches may include:

Stepwise Synthesis: Nitration of 1-(pyrrol-2-yl)ethanone followed by chlorination of the acetyl group using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Chlorination of 1-(4-nitro-1H-pyrrol-2-yl)ethanone: Conversion of the acetyl group to the chloroacetyl derivative by chlorinating the methyl ketone precursor.

These alternative routes may be employed depending on availability of starting materials and desired purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

- ^1H NMR typically shows signals corresponding to the pyrrole protons and the methylene protons adjacent to chlorine (CH2Cl) appearing downfield due to the electron-withdrawing effects of the carbonyl and chloro substituents.

- The nitro group influences chemical shifts of the pyrrole ring protons, often causing deshielding effects.

-

- Strong absorption bands near 1680–1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the chloroacetyl group.

- Nitro group characteristic asymmetric and symmetric stretches near 1520 and 1350 cm⁻¹.

-

- Molecular ion peak consistent with molecular weight 188.57 g/mol.

- Fragmentation patterns typically include loss of chlorine or nitro substituents.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Bioactive Molecules:

2-Chloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone serves as a versatile building block in the synthesis of various bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties.

Case Study: Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a derivative demonstrated an Minimum Inhibitory Concentration (MIC) of 3.90 μg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.90 μg/mL |

| Escherichia coli | Not significantly active |

| Mycobacterium tuberculosis | Inhibitory activity noted |

The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis through interactions with ribosomal RNA, facilitated by the lipophilic nature of the compound due to the chloro group .

Materials Science

Development of Novel Materials:

The compound is also explored in materials science for developing materials with specific electronic or optical properties. The unique electronic structure provided by the nitro and chloro groups can lead to interesting photophysical properties.

Example Application:

Research indicates that incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials, making them suitable for advanced applications in electronics and photonics.

Biological Studies

Biological Probes:

In biological research, this compound can be utilized as a probe to study various biochemical pathways involving pyrrole derivatives. Its ability to interact with biological targets makes it a valuable tool in understanding enzyme mechanisms and cellular processes.

Case Study: Enzyme Inhibition

Studies have shown that derivatives of this compound can inhibit specific enzymes by binding to their active sites. This interaction is significant for developing new therapeutic agents targeting diseases where these enzymes play critical roles .

Mechanism of Action

The mechanism of action of 2-chloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone depends on its chemical reactivity. The chloro group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or other transformations. These reactions can modulate the compound’s interaction with biological targets, potentially affecting enzyme activity or cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

Indole-Based Chloroethanones

- Example: 2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone (C₁₁H₉ClNO₂) Structural Difference: Substituted indole ring (7-methoxy) instead of nitro-pyrrole. Synthesis: Prepared via reaction of 7-methoxyindole with chloroacetyl chloride, yielding 23% . Reactivity: Indole’s electron-rich nature enhances nucleophilic substitution compared to nitro-pyrrole derivatives.

Tetrazole-Based Chloroethanones

- Example: 2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone (e.g., C₁₀H₈ClN₅O) Structural Difference: Tetrazole ring replaces pyrrole, offering high nitrogen content for coordination chemistry. Applications: Intermediate in synthesizing piperidine derivatives for pharmaceutical studies .

Substituent Variations on Pyrrole Ring

Nitro Group vs. Methyl/Fluorobenzyl Groups

- Example 1: 2-Chloro-1-[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (C₁₅H₁₅ClFNO) Structural Difference: Fluorobenzyl and methyl substituents enhance steric bulk; lacks nitro group. Molecular Weight: 291.77 g/mol vs. 188.57 g/mol for the target compound .

- Reactivity: Electron-donating methyl group increases electrophilic substitution rates compared to nitro-substituted analogs .

Ethoxy-Substituted Derivatives

- Example: 2-Chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (C₁₆H₁₈ClNO₂) Structural Difference: Ethoxyphenyl and methyl groups; higher molecular weight (291.77 g/mol). Applications: Potential use in agrochemicals due to increased lipophilicity .

Physicochemical and Spectroscopic Comparisons

Electronic and Reactivity Profiles

- Nitro Group Impact : Strong electron-withdrawing effect deactivates the pyrrole ring, reducing electrophilic substitution rates compared to methyl- or methoxy-substituted analogs.

- Chloroacetyl Reactivity : The -COCH₂Cl group facilitates nucleophilic displacement reactions (e.g., with amines or thiols), common in drug intermediate synthesis .

Biological Activity

2-Chloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone, with the CAS number 53391-46-1, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H5ClN2O3

- Molecular Weight : 188.57 g/mol

- Boiling Point : Data not specified

- Melting Point : Data not specified

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in biological molecules. The chloro and nitro groups in its structure allow for diverse chemical transformations. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, potentially leading to inhibition of enzymatic activities and modulation of signaling pathways .

Antimicrobial Activity

Research indicates that compounds with similar nitro-pyrrole structures exhibit notable antibacterial properties. For instance, nitro-pyrrolomycins have shown effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. These compounds have demonstrated a capacity to inhibit bacterial proliferation and show promise as therapeutic agents against infections .

Antitumor Activity

Preliminary studies suggest potential antitumor activity for this compound. Similar compounds have displayed cytotoxic effects against various cancer cell lines, such as colon (HCT116) and breast (MCF7) cancer cells, while showing reduced toxicity towards normal epithelial cells . This selectivity is crucial for developing effective cancer therapies with fewer side effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. The presence of the chloro and nitro substituents is believed to enhance its reactivity and biological interactions. Studies on related compounds indicate that modifications in the pyrrole ring can significantly affect potency and selectivity against various biological targets .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of nitro-pyrrole derivatives, including this compound. Results showed that certain concentrations led to a significant reduction in viable bacterial counts, indicating a dose-dependent bactericidal effect .

| Compound | Bacterial Strain | Concentration (μM) | Viable Count Reduction |

|---|---|---|---|

| Nitro-Pyrrole A | S. aureus | 80 | ~3 log reduction |

| Nitro-Pyrrole B | P. aeruginosa | 90 | Total kill |

Study on Cytotoxicity

Another study assessed the cytotoxicity of various nitro-pyrrole derivatives on cancer cell lines. The findings suggested that while some compounds exhibited strong cytotoxic effects, others, including those related to this compound, maintained lower toxicity towards normal cells compared to their tumorigenic counterparts .

Q & A

Q. Advanced Research Focus

- DFT calculations : Gaussian09 optimizes geometry at B3LYP/6-31G(d) level to model nucleophilic attack at the chloroacetyl group .

- Molecular docking : Predicts bioactivity (e.g., HDAC inhibition, ) by simulating interactions with protein active sites .

- Thermodynamic stability : ΔG calculations assess nitro group lability under acidic/reducing conditions .

What strategies mitigate hazards during synthesis and handling?

Q. Basic Research Focus

- Ventilation : Use fume hoods to avoid inhalation of chlorinated/nitro intermediates (H314/H301 hazards, ) .

- PPE : Nitrile gloves, goggles, and flame-resistant lab coats .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl) before aqueous disposal .

How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus

The nitro group is a strong electron-withdrawing meta-director:

- Activation : Enhanges electrophilicity of the chloroacetyl carbon, facilitating SN2 displacement (e.g., with amines in ) .

- Steric effects : The 4-nitro position on pyrrole may hinder bulkier nucleophiles, requiring polar aprotic solvents (DMF/DMSO) .

- Competing reactions : Nitro reduction (e.g., to NH₂ under H₂/Pd-C) must be suppressed by inert atmospheres .

What are the applications of this compound in synthesizing heterocyclic compounds or bioactive molecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.